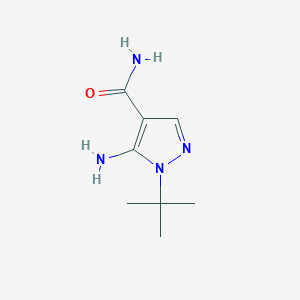

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide

Descripción general

Descripción

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family This compound is characterized by the presence of an amino group at the 5-position, a tert-butyl group at the 1-position, and a carboxamide group at the 4-position of the pyrazole ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile with appropriate reagents. For instance, the preparation of pyrazolebromide from potassium tricyanomethanide can be accomplished in two steps, featuring a selective Sandmeyer reaction on the corresponding diaminopyrazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions at the Pyrazole Ring

The electron-rich pyrazole ring facilitates electrophilic substitution, particularly at positions adjacent to the amino and carboxamide groups.

Carboxamide Modifications

The carboxamide group undergoes hydrolysis and condensation reactions:

Amino Group Reactivity

The amino group participates in diazotization and acylation:

Cross-Coupling Reactions

The introduction of halogens (e.g., bromine) enables transition-metal-catalyzed couplings:

Ring Expansion and Heterocycle Formation

The amino and carboxamide groups facilitate cyclocondensation to form fused heterocycles:

Oxidation and Reduction

| Reaction Type | Reagents/Conditions | Major Product(s) | Key Findings | References |

|---|---|---|---|---|

| Amino → Nitro | KMnO₄, H₂O, 60°C | 5-Nitro-1-tert-butyl-1H-pyrazole-4-carboxamide | Oxidized nitro derivatives serve as precursors for explosives research. | |

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 5-Amino-1-tert-butyl-1H-pyrazole-4-methanol | Reduction of ester intermediates to alcohols (if present). |

Key Mechanistic Insights

- Steric Effects : The tert-butyl group directs electrophilic substitution to position 3 by shielding positions 1 and 2 .

- Tautomerism : The 5-amino tautomer dominates in solution, enhancing nucleophilicity at N1 and C4 .

- Acid/Base Catalysis : Acidic conditions stabilize the pyrazole ring during nitration, while basic media promote cross-coupling .

Aplicaciones Científicas De Investigación

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:

Chemistry: It serves as a versatile building block for the synthesis of various heterocyclic compounds.

Biology: It is used in the development of bioactive molecules and enzyme inhibitors.

Industry: It is used in the synthesis of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes and receptors, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 5-amino-1-methyl-1H-pyrazole-4-carboxamide

- 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile

- 5-amino-1-(4-methylphenyl)pyrazole

Uniqueness

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.

Actividad Biológica

5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its unique structure enables it to interact with various biological targets, making it a candidate for further pharmacological exploration. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 182.22 g/mol. The compound features a carboxamide functional group at the 4-position of the pyrazole ring, which plays a crucial role in its biological activity.

Antiparasitic Activity

One of the notable biological activities of this compound is its anti-parasitic effects, particularly against Toxoplasma gondii, a parasite that poses significant health risks to immunocompromised individuals. In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on the growth of the parasite, suggesting its potential as a therapeutic agent for treating toxoplasmosis.

Protein Kinase Inhibition

The compound has also been studied for its inhibitory effects on specific protein kinases , which are pivotal in cellular signaling pathways. For instance, it has shown promise in inhibiting p56 Lck, a kinase involved in T-cell receptor signaling, which could have implications for immunological disorders and cancer therapies .

The mechanism of action of this compound involves its ability to form hydrogen bonds with biological macromolecules due to its amino and carboxamide groups. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carboxamide | Bromo substituent at position 3 | Enhanced anti-parasitic activity |

| 5-amino-1-(ethyl)-1H-pyrazole-4-carboxamide | Ethyl group instead of tert-butyl | Varying potency against different targets |

| 5-amino-3-(6-methoxyquinolin-2-yl)-1H-pyrazole-4-carboxamide | Quinoline moiety addition | Potential anti-cancer properties |

| 5-amino-3-(7-cyclopropoxyquinolin-3-yl)-1H-pyrazole-4-carboxamide | Cyclopropoxy substituent | Targeting specific kinases in cancer therapy |

Study on Cryptosporidium

Research has indicated that derivatives based on the pyrazole scaffold, including this compound, exhibit efficacy against Cryptosporidium parvum, a leading cause of pediatric diarrhea. In vivo studies demonstrated that certain analogs significantly reduced oocyst shedding in infected models without observable toxicity at higher doses .

Anticancer Potential

Recent investigations into pyrazole derivatives have shown promising anticancer activity across various cancer cell lines. Compounds with similar structures have been reported to inhibit the growth of lung, brain, colorectal, and breast cancer cells. The potential for developing new anticancer agents based on this scaffold is significant, particularly given their ability to target multiple signaling pathways involved in tumor growth .

Propiedades

IUPAC Name |

5-amino-1-tert-butylpyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O/c1-8(2,3)12-6(9)5(4-11-12)7(10)13/h4H,9H2,1-3H3,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDFXVDCXWFVBHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618740 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186190-79-4 | |

| Record name | 5-Amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-tert-butyl-1H-pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.